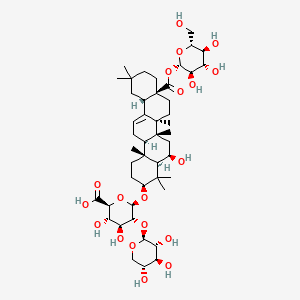
PseudoginsenosideRT1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PseudoginsenosideRT1 is a useful research compound. Its molecular formula is C47H74O19 and its molecular weight is 943.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality PseudoginsenosideRT1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PseudoginsenosideRT1 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects : Pseudoginsenoside-F11 (PF11) has shown effectiveness in protecting against methamphetamine-induced neurotoxicity, suggesting potential for treating neurological disorders related to substance abuse (Wu et al., 2003). Additionally, it has been found to have protective effects against oxidative stress in human lung carcinoma cells (Qi et al., 2019), and it can alleviate cognitive dysfunction and tau phosphorylation in models of Alzheimer's disease (Zhu et al., 2020). PF11 also exhibits anti-Parkinsonian properties (Wang et al., 2013).
Cardioprotective Properties : Research indicates that derivatives of pseudoginsenoside, such as ocotillol, may have cardioprotective effects on myocardial injury (Yu et al., 2007). Ginsenoside Rb1, another derivative, has been shown to protect against myocardial ischemia and reperfusion injury (Wang et al., 2008).
Impact on Immune Response and Inflammation : PF11 can regulate the polarization of neutrophils and macrophages, suggesting potential for treating cerebral ischemia (Hou et al., 2020). It also demonstrates anti-neuroinflammatory effects on microglial cells, which could be significant for neurodegenerative diseases (Wang et al., 2014).
Therapeutic Potential in Stroke Recovery : PF11 has shown promise in improving long-term neurological impairment and promoting neurogenesis after stroke, indicating potential for chronic stroke recovery (Yuan et al., 2019).
Other Therapeutic Applications : PF11 has demonstrated efficacy in reducing cerebral infarction volume in thromboembolic stroke models (Gao et al., 2021), attenuating acute lung injury (Wang et al., 2019), and ameliorating cisplatin-induced nephrotoxicity (Wang et al., 2014).
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,5R,6aR,6bS,8aS,12aS,14aR,14bR)-5-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O19/c1-42(2)12-14-47(41(60)66-39-33(57)29(53)28(52)24(18-48)62-39)15-13-45(6)20(21(47)16-42)8-9-25-44(5)11-10-26(43(3,4)36(44)22(49)17-46(25,45)7)63-40-35(31(55)30(54)34(64-40)37(58)59)65-38-32(56)27(51)23(50)19-61-38/h8,21-36,38-40,48-57H,9-19H2,1-7H3,(H,58,59)/t21-,22+,23+,24+,25+,26-,27-,28+,29-,30-,31-,32+,33+,34-,35+,36-,38-,39-,40+,44+,45+,46+,47-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRMGZSJJYGYRG-NTNLGEHXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(CO7)O)O)O)C)O)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1[C@@H](C[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O19 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PseudoginsenosideRT1 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine](/img/structure/B8209608.png)

![(2S)-2-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid](/img/structure/B8209611.png)
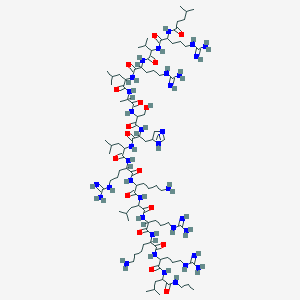
![[(1R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B8209631.png)
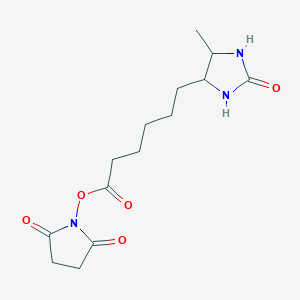
![methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B8209641.png)
![(E)-4-[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4Z,6Z,9S,10S,11R,12Z,14Z)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B8209644.png)
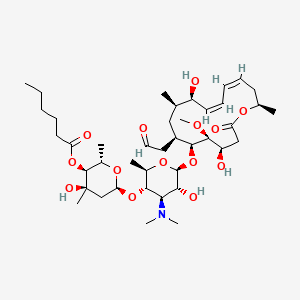
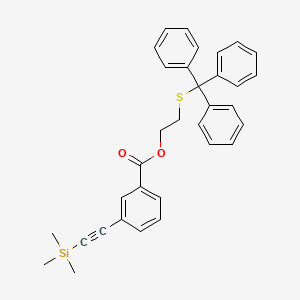
![(2R)-2,6-dihydroxy-5-[(E)-prop-1-enyl]-1,2-dihydropyrano[3,2-b]pyrrole-3,7-dione](/img/structure/B8209661.png)

